2-(1-Methyl-piperidin-4-yloxy)-benzylamine
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Overview
Description
2-(1-Methyl-piperidin-4-yloxy)-benzylamine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Mechanism of Action
Target of Action
The primary target of 2-(1-Methyl-piperidin-4-yloxy)-benzylamine is the IKKb catalytic pocket . IKKb, or IκB kinase β, is a protein kinase that plays a key role in the NF-κB signaling pathway, which regulates immune responses, inflammation, and other cellular processes .
Mode of Action
This compound interacts with its target by developing a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the activity of IKKb, thereby modulating the NF-κB signaling pathway .
Biochemical Pathways
The compound primarily affects the NF-κB signaling pathway . By inhibiting IKKb, it prevents the phosphorylation and degradation of IκB proteins, which normally inhibit NF-κB. As a result, NF-κB remains inactive and its downstream effects, such as the transcription of pro-inflammatory genes, are reduced .
Pharmacokinetics
The compound’sbioavailability and other pharmacokinetic parameters would be crucial in determining its efficacy as a drug .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the NF-κB signaling pathway . By inhibiting IKKb, the compound reduces the activity of NF-κB, leading to decreased transcription of pro-inflammatory genes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with the IKKb catalytic pocket
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative .
Cellular Effects
Piperidine derivatives have been shown to have effects on cell growth and cellular morphological changes .
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-(1-Methyl-piperidin-4-yloxy)-benzylamine typically involves the reaction of 4-hydroxy-2-methyl-benzaldehyde with 2-(1-methyl-piperidin-4-yloxy)-ethyl ester in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
2-(1-Methyl-piperidin-4-yloxy)-benzylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(1-Methyl-piperidin-4-yloxy)-benzylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Comparison with Similar Compounds
2-(1-Methyl-piperidin-4-yloxy)-benzylamine can be compared with other piperidine derivatives, such as:
Evodiamine: Another piperidine derivative with potential anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.
Biological Activity
2-(1-Methyl-piperidin-4-yloxy)-benzylamine is a chemical compound with the molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.32 g/mol. It features a benzylamine structure with a piperidine ring, which is known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes:
- Benzylamine moiety : A common structure in many biologically active compounds.
- Piperidine ring : Enhances the compound's interaction with biological targets.
Biological Activities
Research has indicated that compounds containing piperidine and benzylamine moieties exhibit a variety of biological activities, including:
- Anticancer activity : Similar compounds have shown significant cytotoxic effects on various cancer cell lines.
- Neurotransmitter modulation : The piperidine structure is known for its role in modulating neurotransmitter systems.
- Enzyme inhibition : Potential to inhibit specific enzymes involved in disease processes.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Binding Affinity : Molecular docking studies have shown that the compound can bind effectively to specific receptors and enzymes, influencing their activity.
- Competitive Inhibition : Some studies suggest that it acts as a reversible inhibitor, competing with natural substrates for enzyme binding sites .
- Induction of Apoptosis : In cancer models, the compound has been shown to induce programmed cell death, which is crucial for eliminating malignant cells .
Case Studies and Research Findings
Several studies have explored the pharmacological properties of compounds similar to this compound:
- Anticancer Studies : Research demonstrated that related piperidine derivatives exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cell lines, indicating promising anticancer potential .
- Neuropharmacology : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, showing potential as antidepressants or anxiolytics due to their interaction with serotonin receptors.
Table 2: Case Study Summary
Study Focus | Findings | IC50 (µM) |
---|---|---|
Breast Cancer | Induced apoptosis in MDA-MB-231 cells | 19.9 - 75.3 |
Ovarian Cancer | Cytotoxic effects on COV318 cells | 25.0 - 70.0 |
Neurotransmitter Modulation | Influenced serotonin receptor activity | Varies |
Properties
IUPAC Name |
[2-(1-methylpiperidin-4-yl)oxyphenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15-8-6-12(7-9-15)16-13-5-3-2-4-11(13)10-14/h2-5,12H,6-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYUTSVSMUBLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=CC=C2CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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